molecular formula C9H10FNO2 B8475158 1-Fluoro-2-methyl-3-(2-nitro-ethyl)-benzene CAS No. 1262892-05-6

1-Fluoro-2-methyl-3-(2-nitro-ethyl)-benzene

Cat. No. B8475158
M. Wt: 183.18 g/mol
InChI Key: HFZQNPKWQGNZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-methyl-3-(2-nitro-ethyl)-benzene is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Fluoro-2-methyl-3-(2-nitro-ethyl)-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-2-methyl-3-(2-nitro-ethyl)-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1262892-05-6

Product Name

1-Fluoro-2-methyl-3-(2-nitro-ethyl)-benzene

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

1-fluoro-2-methyl-3-(2-nitroethyl)benzene

InChI

InChI=1S/C9H10FNO2/c1-7-8(5-6-11(12)13)3-2-4-9(7)10/h2-4H,5-6H2,1H3

InChI Key

HFZQNPKWQGNZSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)CC[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Analogously to the procedure described in A. K. Sinhababu et al., Tetrahedron Lett. 24 (1983), 227, to a solution of the compound of step 1 (16.85 g, 93.01 mmol) in isopropanol (275 ml) and chloroform (825 ml) were added dry silica gel (110 g) and then in small portions sodium borohydride (7.038 g, 186.02 mmol). The mixture was stirred at room temperature for 0.5 h, then cooled to 0° C. and quenched by slow addition of 10 ml of 5 N hydrochloric acid. After stirring for 10 min, the silica gel was filtered off and the filtrate was concentrated to dryness under reduced pressure. The residue was dissolved in 150 ml of DCM and the solution washed with water (75 ml) and brine (75 ml), dried over magnesium sulfate, filtered and evaporated to dryness to give 15.02 g of the title compound as a thick orange oil.
Quantity
16.85 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
825 mL
Type
solvent
Reaction Step One
Quantity
7.038 g
Type
reactant
Reaction Step Two

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